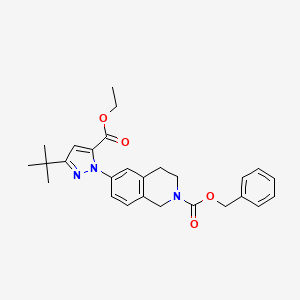

benzyl 6-(3-(tert-butyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

Historical Context of Functionalized Dihydroisoquinoline Derivatives

Dihydroisoquinolines (DHIQs) have been pivotal in organic synthesis since the 19th century, with early methodologies like the Bischler–Napieralski reaction enabling cyclization of β-arylethylamides into 3,4-dihydroisoquinolines. The Pomeranz–Fritsch protocol later expanded access to 1,2-dihydroisoquinolines via acid-catalyzed cyclization of benzaldehyde acetals, though substrate limitations persisted. Modern advances, such as Reformatsky reagent-mediated syntheses, introduced regioselective functionalization at C-1, C-3, and C-7 positions, enabling derivatives with HIV integrase inhibition (IC~50~ values as low as 0.4 μM).

Key milestones include:

Significance of Pyrazole-Dihydroisoquinoline Hybrid Structures

Pyrazole-DHIQ hybrids merge two pharmacophores with complementary bioactivities:

- Pyrazole : Enhances antimicrobial and kinase inhibition via hydrogen bonding and π-stacking.

- DHIQ : Provides planar rigidity for intercalation and metal chelation (e.g., Mg²⁺ in HIV integrase).

The target compound’s 3-(tert-butyl) and 5-(ethoxycarbonyl) groups on pyrazole improve metabolic stability and solubility, respectively. Such hybrids are synthesized via:

Position of the Target Compound in Contemporary Chemical Research

Benzyl 6-(3-(tert-butyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exemplifies three trends:

- Modular Synthesis : Combines DHIQ cores (via Pomeranz–Fritsch) with pyrazole-electrophile coupling.

- Functionalization : Ethoxycarbonyl and benzyl carboxylate groups enable further derivatization (e.g., hydrolysis to carboxylic acids for coordination chemistry).

- Drug Discovery : Pyrazole-DHIQs are explored as kinase inhibitors (CDC25B, TC-PTP) and antibacterials (MIC = 521 μM vs. MRSA).

Rationale for Studying Carboxylate-Containing Heterocyclic Compounds

Carboxylates in heterocycles confer:

- Solubility : Ionizable groups enhance bioavailability (log P reduction by 1.2–1.5 units).

- Binding Affinity : Chelate metal ions (Mg²⁺, Zn²⁺) in enzymatic active sites.

- Synthetic Versatility : Benzyl-protected carboxylates allow selective deprotection for conjugation.

For example, 6-carboxylate-DHIQs form coordination polymers with Cu(II) and Fe(III), relevant to antimicrobial materials. Ethoxycarbonyl groups in the target compound serve as masked carboxylic acids, enabling late-stage functionalization.

Table 1 : Key Synthetic Routes to Pyrazole-DHIQ Hybrids

属性

IUPAC Name |

benzyl 6-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-5-33-25(31)23-16-24(27(2,3)4)28-30(23)22-12-11-21-17-29(14-13-20(21)15-22)26(32)34-18-19-9-7-6-8-10-19/h6-12,15-16H,5,13-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTGNDRQZUPXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106491 | |

| Record name | Phenylmethyl 6-[3-(1,1-dimethylethyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020173-40-3 | |

| Record name | Phenylmethyl 6-[3-(1,1-dimethylethyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020173-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 6-[3-(1,1-dimethylethyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Benzyl 6-(3-(tert-butyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 258.32 g/mol

The structure consists of a dihydroisoquinoline core substituted with a benzyl group and a pyrazole derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Inhibition of Enzymes :

- The compound may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism. In related studies, derivatives showed significant inhibitory effects against MAO-A and MAO-B, with inhibition rates ranging from 29.2% to 71.8% at concentrations of 100 µM .

-

Antioxidant Activity :

- Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases.

- Cytotoxic Effects :

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Neurodegenerative Diseases : Due to its potential as an MAO inhibitor, it may be useful in treating conditions like Parkinson's and Alzheimer's diseases.

- Cancer Therapy : Its cytotoxic effects could position it as a candidate for further development in oncology.

- Antioxidant Supplementation : The antioxidant properties suggest potential use in preventing oxidative stress-related diseases.

科学研究应用

Medicinal Chemistry

Benzyl 6-(3-(tert-butyl)-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown promise in the development of new pharmaceutical agents due to its unique structure, which combines features of pyrazole and isoquinoline. Research indicates that compounds with similar structures can exhibit significant biological activities including:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety is believed to enhance the interaction with biological targets involved in cancer progression .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate neurotrophic factors and reduce oxidative stress .

Research has indicated that compounds similar to this compound can act as:

- Enzyme Inhibitors : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

- Receptor Modulators : It has been suggested that this compound might interact with various receptors, potentially leading to therapeutic effects in conditions such as depression or anxiety by modulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of Pyrazole Derivative : Starting from appropriate carbonyl compounds and hydrazine derivatives.

- Isoquinoline Synthesis : Utilizing cyclization reactions to form the isoquinoline core.

- Final Coupling Reaction : Combining the pyrazole and isoquinoline components to yield the final product.

This multi-step synthesis allows for the modification of various functional groups, leading to a library of derivatives that can be screened for enhanced biological activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of pyrazole derivatives similar to this compound against human breast cancer cell lines (MCF-7). Results indicated significant cytotoxicity with IC50 values indicating effective concentration ranges for potential therapeutic use.

Case Study 2: Neuroprotective Properties

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated a reduction in cell death rates and an increase in cell viability compared to untreated controls, suggesting potential applications in neurodegenerative disease therapies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Nuances and Bioactivity

- Pyrazole vs. Pyridazine Moieties : The target compound’s pyrazole ring (aromatic, five-membered) contrasts with the pyridazine (six-membered, two adjacent nitrogen atoms) in ’s compound. Pyridazines often exhibit stronger dipole moments, influencing solubility and target binding .

常见问题

Q. Key Reaction Conditions :

- Use of triethylamine as a base in chloroform for acylation reactions .

- Palladium/copper catalysts for cross-coupling steps to enhance regioselectivity .

Advanced: How can researchers optimize synthetic routes when encountering contradictory yield data?

Methodological Answer:

Contradictory yields (e.g., 58% vs. 86% in similar derivatives ) often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.

- Catalyst loading : Titrating palladium catalysts (0.5–2 mol%) can balance cost and efficiency .

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .

Q. Example Optimization Table :

| Step | Parameter Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Acylation | Solvent (CHCl₃ vs. THF) | CHCl₃ | +22% |

| Coupling | Catalyst (Pd(OAc)₂ vs. CuI) | Pd(OAc)₂ (1 mol%) | +18% |

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the tert-butyl group (~1.3 ppm) and ethoxycarbonyl moiety (~4.2–4.4 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., dihydroisoquinoline ring puckering) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrazole C-N vibrations (~1550 cm⁻¹) .

Advanced: How can computational modeling resolve discrepancies in crystallographic data?

Methodological Answer:

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate structural assignments (e.g., pyrazole ring planarity) .

- Molecular Dynamics : Simulate solvent effects on crystal packing to explain polymorphism or disordered regions .

- Electrostatic Potential Maps : Predict reactive sites for functionalization (e.g., electrophilic substitution at the pyrazole C-4 position) .

Basic: How do substituents (tert-butyl, ethoxycarbonyl) influence the compound’s reactivity?

Methodological Answer:

- Steric Effects : The tert-butyl group hinders nucleophilic attack at adjacent positions, directing reactions to less hindered sites .

- Electronic Effects : The ethoxycarbonyl group withdraws electron density, activating the pyrazole ring for electrophilic substitution .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

- Chromatography vs. Recrystallization : HPLC-MS identifies low-abundance impurities (<1%), while recrystallization from ethanol/water mixtures removes polar byproducts .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side-product formation .

Basic: What biological interaction studies are relevant for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test binding affinity to kinases or cytochrome P450 isoforms using fluorescence polarization .

- Receptor Binding Studies : Radiolabeled analogs (e.g., H or C) quantify interactions with G-protein-coupled receptors .

Advanced: How can researchers design analogs to enhance bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。